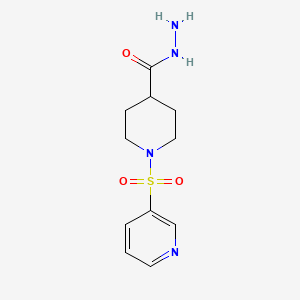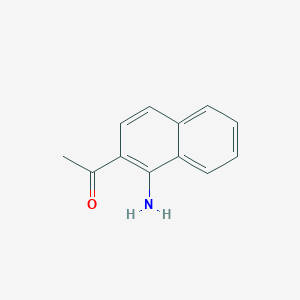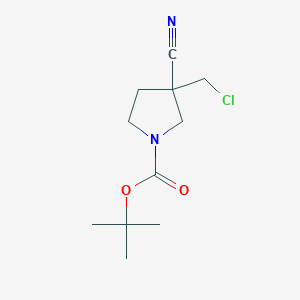
Tert-butyl 3-(chloromethyl)-3-cyanopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 3-(chloromethyl)-3-cyanopyrrolidine-1-carboxylate” is a complex organic compound. Based on its name, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylate ester group. The “tert-butyl” and “chloromethyl” groups are likely attached to the pyrrolidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions. For instance, tert-butyl esters can be synthesized by reacting the corresponding carboxylic acid with tert-butanol in the presence of an acid catalyst .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For example, the chloromethyl group might be susceptible to nucleophilic substitution reactions . The cyanide group could be hydrolyzed to form a carboxylic acid under acidic or basic conditions .Applications De Recherche Scientifique
Synthesis in Chemical Reactions
Tert-butyl esters and 3-cyanopyrrolidines have been prepared using phase-transfer-catalysed reactions, a method involving symmetrical and mono-substituted N-(benzylidene)benzylamines (Pashkuleva et al., 2000). This indicates the utility of tert-butyl 3-(chloromethyl)-3-cyanopyrrolidine-1-carboxylate in synthesizing complex chemical structures.
Intermediate in Pharmaceutical Synthesis
This compound serves as an intermediate in synthesizing various pharmaceutically active substances. For instance, an economical synthesis approach has been developed starting from L-aspartic acid to create optically active forms of this compound, demonstrating its relevance in industrial-scale pharmaceutical production (Han et al., 2018).
Role in Biosynthesis
A study on the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, highlights the compound's role in biosynthesis. Biotin is essential in the metabolic cycle for catalytic fixation of carbon dioxide in the synthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Anticancer Research
The compound has been used in synthesizing tert-butyl esters with potential anticancer properties. Studies have shown the synthesis of various esters from this compound and evaluated their cytotoxicity in relation to cancer cells, suggesting a role in cancer research (Vorona et al., 2007).
Chemical Structure and Molecular Studies
Research involving the synthesis and molecular structure analysis of related compounds, like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, provides insights into the chemical behavior and potential applications of tert-butyl 3-(chloromethyl)-3-cyanopyrrolidine-1-carboxylate in molecular chemistry (Moriguchi et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(chloromethyl)-3-cyanopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c1-10(2,3)16-9(15)14-5-4-11(6-12,7-13)8-14/h4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTKCRBQBNINRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CCl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(chloromethyl)-3-cyanopyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

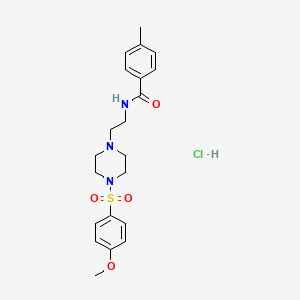
![3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2477036.png)
![ethyl 2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2477039.png)
![3-[5-[[4-[(Prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide](/img/structure/B2477040.png)
![[(2R)-oxan-2-yl]methanol](/img/structure/B2477041.png)
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholinoacetonitrile](/img/structure/B2477042.png)
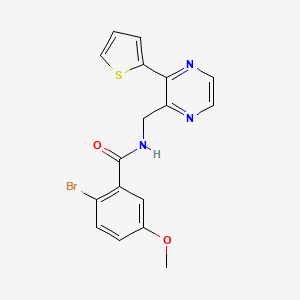
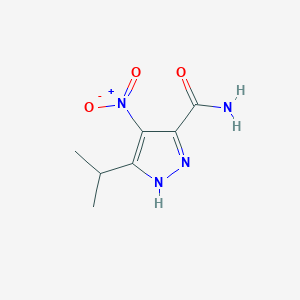
![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B2477045.png)
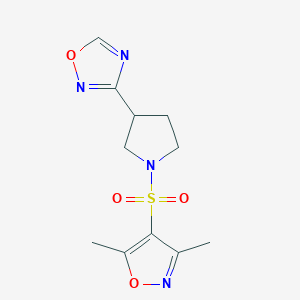
![2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B2477053.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2477055.png)
